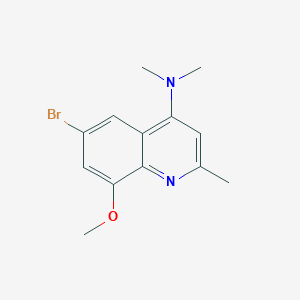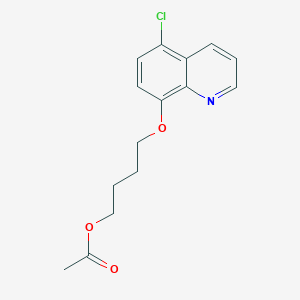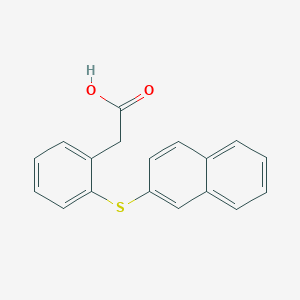
Benzeneacetic acid, 2-(2-naphthalenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid is an organic compound with a complex structure that includes a naphthalene ring and a phenyl ring connected by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid typically involves the reaction of naphthalene-2-thiol with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromine-substituted carbon, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially inhibiting or modifying their function. The aromatic rings can also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Phenylthio)phenyl)acetic acid
- 2-(2-(Methylthio)phenyl)acetic acid
- 2-(2-(Ethylsulfanyl)phenyl)acetic acid
Uniqueness
2-(2-(Naphthalen-2-ylthio)phenyl)acetic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The naphthalene ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Propriétés
Numéro CAS |
57536-28-4 |
|---|---|
Formule moléculaire |
C18H14O2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-(2-naphthalen-2-ylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2S/c19-18(20)12-15-7-3-4-8-17(15)21-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,12H2,(H,19,20) |
Clé InChI |
XCHBLJCDPWRGOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




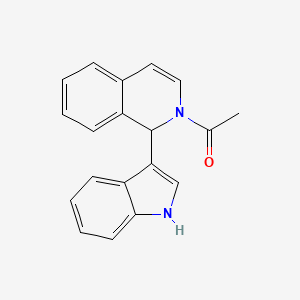



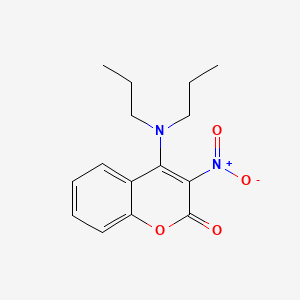
![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)


![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)
